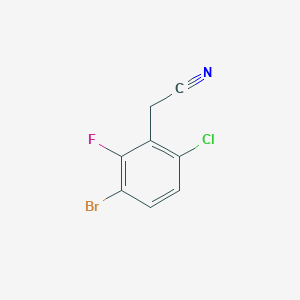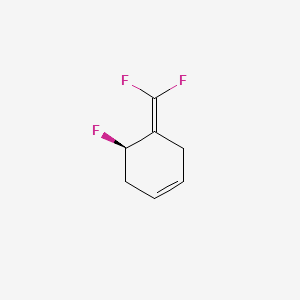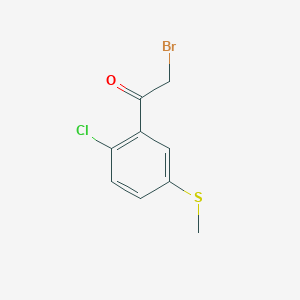
2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of bromine, chlorine, and a methylsulfanyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone typically involves the bromination of 1-(2-chloro-5-methylsulfanylphenyl)ethanone. This reaction can be carried out using bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an appropriate solvent.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or ether.
Major Products Formed
Substitution: Formation of substituted ethanone derivatives.
Oxidation: Formation of sulfone or sulfoxide derivatives.
Reduction: Formation of alcohol derivatives.
科学的研究の応用
2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It can be used to study the effects of halogenated aromatic compounds on biological systems.
Industrial Applications: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone involves its interaction with various molecular targets. The bromine and chlorine atoms can participate in halogen bonding, while the carbonyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-Bromo-1-(4-isobutylphenyl)ethanone
- 2-Bromo-1-(4-methylsulfonylphenyl)ethanone
- 2-Bromo-1-(3,5-dibromo-2-hydroxyphenyl)ethanone
Uniqueness
2-Bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone is unique due to the presence of both chlorine and methylsulfanyl groups on the phenyl ring. This combination of substituents can influence its reactivity and biological activity, making it distinct from other similar compounds.
特性
分子式 |
C9H8BrClOS |
|---|---|
分子量 |
279.58 g/mol |
IUPAC名 |
2-bromo-1-(2-chloro-5-methylsulfanylphenyl)ethanone |
InChI |
InChI=1S/C9H8BrClOS/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4H,5H2,1H3 |
InChIキー |
AQKIBNVEBCCFCF-UHFFFAOYSA-N |
正規SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



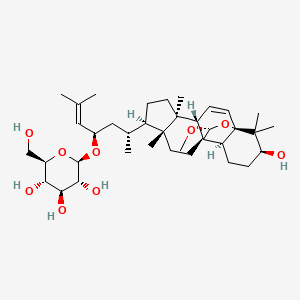
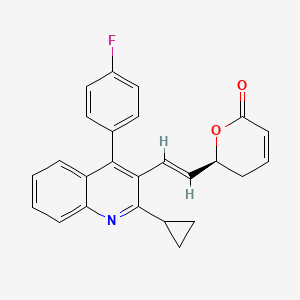

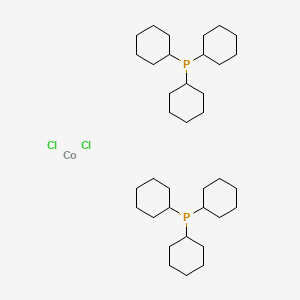
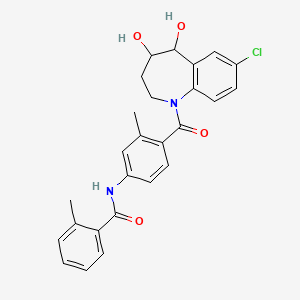
![1-[(5-Bromothiophen-3-yl)methyl]pyrrolidine](/img/structure/B15293439.png)
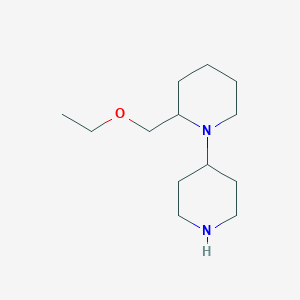
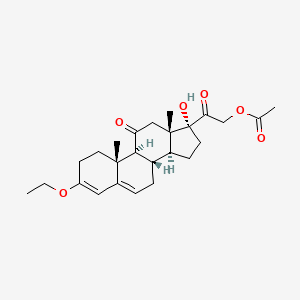
![[S-(R*,R*)]-2-[1-ethyl-2-(phenylmethoxy)propyl]-1,1-dimethylethyl Ester Hydrazinecarboxylic Acid](/img/structure/B15293459.png)
![1-(4-Hydroxyphenyl)-2-[4-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)butan-2-ylamino]ethanone](/img/structure/B15293473.png)
![[(2S)-2-(diethoxyphosphorylmethoxy)-3-trityloxypropoxy]methylbenzene](/img/structure/B15293474.png)
